Cyanidin 3-sophoroside chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

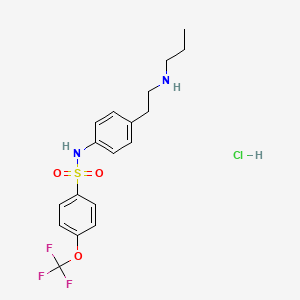

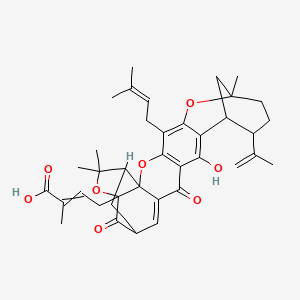

Cyanidin 3-sophoroside chloride is a phenolic bioactive compound classified under the family of anthocyanin flavonoids. These compounds are ubiquitously present as pigments in fruits, flowers, and vegetables. This compound is known for its powerful free radical scavenging activity and is generally available as a chloride salt .

Wissenschaftliche Forschungsanwendungen

Cyanidin 3-sophoroside chloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary target of Cyanidin 3-sophoroside chloride is the enzyme polyphenol oxidase (PPO) . PPO is involved in the browning process of fruits and vegetables, and its inhibition can enhance the antioxidant capacity of these foods and prolong their storage period .

Mode of Action

This compound acts as a non-competitive reversible inhibitor of PPO . This means it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and preventing it from catalyzing its reaction. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to return to its original shape and resume its activity .

Biochemical Pathways

This compound belongs to the family of anthocyanin flavonoids, which are known for their powerful free radical scavenging activity . By inhibiting PPO, the compound prevents the oxidation of polyphenols, thereby preserving their antioxidant activity. This can enhance the antioxidant capacity of fruits and vegetables, contributing to their health benefits .

Result of Action

The inhibition of PPO by this compound results in a decrease in the browning of fruits and vegetables, enhancing their antioxidant capacity . This can have various health benefits, as antioxidants are known to combat oxidative stress, a key factor in many chronic diseases .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cyanidin 3-sophoroside chloride plays a significant role in biochemical reactions. It is known to interact with enzymes such as Polyphenol oxidase (PPO), where it acts as a potent non-competitive reversible inhibitor . This interaction can inhibit the degree of PPO browning, enhance the antioxidant damage capacity of fruits, and prolong their storage period .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It is known to exhibit powerful free radical scavenging activity , which can influence cell function by protecting cells from oxidative stress. This compound also has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As a potent non-competitive reversible PPO inhibitor, it binds to the PPO enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. It is known for its stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include enhanced antioxidant damage capacity and prolonged storage period of fruits .

Metabolic Pathways

This compound is involved in the anthocyanin biosynthesis pathway . It interacts with enzymes such as PPO in this pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyanidin 3-sophoroside chloride can be synthesized through the glycosylation of cyanidin with sophorose. The reaction typically involves the use of acidified methanolic extracts and column chromatography techniques such as Amberlite XAD-7 and Sephadex LH-20 . The purity of the isolated compound is usually over 85%.

Industrial Production Methods

Industrial production of this compound involves the extraction of anthocyanins from natural sources like red raspberries. The process includes acidification, methanol extraction, and purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanidin 3-sophoroside chloride undergoes various chemical reactions, including:

Oxidation: It acts as a potent antioxidant, scavenging free radicals.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include different glycosides and aglycones, depending on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

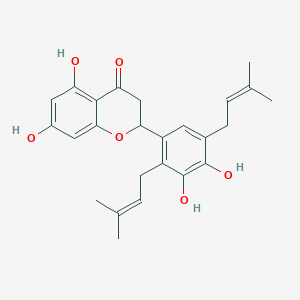

Similar Compounds

- Cyanidin 3-glucoside chloride

- Cyanidin 3-rutinoside chloride

- Cyanidin 3-galactoside chloride

- Delphinidin 3-rutinoside chloride

- Pelargonidin 3-glucoside chloride

Uniqueness

Cyanidin 3-sophoroside chloride is unique due to its specific glycosylation with sophorose, which imparts distinct chemical and biological properties. Unlike other anthocyanins, it has a lower molar absorptivity and different color indices, making it particularly useful in specific industrial applications .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNFWBVNFUISGD-VENVAYKGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

![2-Hexyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028245.png)

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)